molecular formula C24H40O B1212996 3beta-Cyclopentyl-5alpha-androstan-17beta-ol CAS No. 6944-47-4

3beta-Cyclopentyl-5alpha-androstan-17beta-ol

Cat. No.: B1212996
CAS No.: 6944-47-4
M. Wt: 344.6 g/mol
InChI Key: RBCMLWGBXWRMNN-OPKHLUCYSA-N
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Description

3beta-Cyclopentyl-5alpha-androstan-17beta-ol is a chemical compound belonging to the class of androstanoids. It is characterized by its unique structure, which includes a cyclopentyl group attached to the androstane skeleton. The compound has a molecular formula of C24H40O and a molecular weight of 344.57380 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Cyclopentyl-5alpha-androstan-17beta-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable androstane derivative.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a series of reactions, often involving Grignard reagents or other organometallic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3beta-Cyclopentyl-5alpha-androstan-17beta-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different androstane derivatives.

    Substitution: The cyclopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of 3beta-Cyclopentyl-5alpha-androstan-17-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted androstane derivatives.

Scientific Research Applications

3beta-Cyclopentyl-5alpha-androstan-17beta-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex androstane derivatives.

    Biology: Studied for its potential effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3beta-Cyclopentyl-5alpha-androstan-17beta-ol involves its interaction with specific molecular targets, such as androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can lead to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

    5alpha-Androstane-3beta,17alpha-diol: Another androstanoid with similar structural features but different functional groups.

    3beta,17alpha-Dihydroxy-5alpha-androstane: Shares the androstane skeleton but has different hydroxylation patterns.

Uniqueness

3beta-Cyclopentyl-5alpha-androstan-17beta-ol is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other androstanoids and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17S)-3-cyclopentyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O/c1-23-13-11-17(16-5-3-4-6-16)15-18(23)7-8-19-20-9-10-22(25)24(20,2)14-12-21(19)23/h16-22,25H,3-15H2,1-2H3/t17-,18-,19-,20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCMLWGBXWRMNN-OPKHLUCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6944-47-4
Record name NSC58790
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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